Direct Yellow 44

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

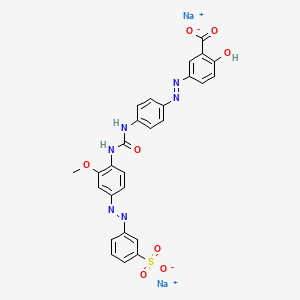

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOIUUROGJVVNC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N6Na2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064604 | |

| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-45-5, 8005-52-5 | |

| Record name | Benzoic acid, 2-hydroxy-5-(2-(4-((((2-methoxy-4-(2-(3-sulfophenyl)diazenyl)phenyl)amino)carbonyl)amino)phenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007248455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 44 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008005525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 44 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-[4-[[[[2-methoxy-4-[2-(3-sulfophenyl)diazenyl]phenyl]amino]carbonyl]amino]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, reaction products with 3-[(4-amino-3-methoxyphenyl)azo]benzenesulfonic acid and carbonic dichloride, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Direct Yellow 44 chemical structure and properties

An In-depth Technical Guide to Direct Yellow 44

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by its Colour Index name C.I. 29000, is a versatile double azo dye recognized for its applications across various industries, including textiles, paper, and leather.[1][2][3] Its utility also extends to biological research as a staining agent.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its primary applications.

Chemical Structure and Identification

This compound is a complex aromatic compound characterized by the presence of two azo groups (-N=N-), which are responsible for its chromophoric properties. Its systematic IUPAC name is disodium (B8443419);2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate.[5] The structure incorporates multiple functional groups, including sulfonic acid and carboxylic acid salts, which enhance its water solubility, a key characteristic of direct dyes.

Physicochemical and Tinctorial Properties

The properties of this compound make it a reliable choice for applications demanding good lightfastness and stability.[1] Quantitative data for this dye are summarized in the table below.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 8005-52-5 | [1][2][3][6] |

| C.I. Number | 29000 | [1][3][7] |

| EC Number | 232-339-7 | [3] |

| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC, Direct Yellow L4G, Solophenyl Yellow 5GL | [1][2][7] |

| Chemical Properties | ||

| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S | [1][6][8] |

| Molecular Weight | 634.53 g/mol | [1][6][8] |

| Physical Properties | ||

| Appearance | Orange to brown or dark red powder/crystal | [1][2] |

| Solubility in Water | 50 g/L (at 60°C), 60 g/L (at 90-97°C) | [8][9][10] |

| Solubility in Other Solvents | Slightly soluble in alcohol | [8][9] |

| Insoluble Content | ≤ 0.15% w/w | [3][10] |

| Fastness Properties | ||

| Light Fastness | 5 (on a scale of 1 to 8) | [3][10] |

| Washing Fastness | 4 (on a scale of 1 to 5) | [3][10] |

| Perspiration Fastness | 5 (on a scale of 1 to 5) | [3][10] |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a multi-step diazotization and coupling reaction.[8][11] The general procedure is outlined below.

Materials:

-

3-Aminobenzenesulfonic acid

-

Sodium sulfite (B76179)

-

4-Nitrobenzenamine

-

2-Hydroxybenzoic acid

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Sodium hydroxide

-

Phosgene (B1210022) (or a safer equivalent like triphosgene)

Methodology:

-

Preparation of Intermediate A:

-

Diazotize 3-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid under cold conditions (0-5°C).

-

Prepare a coupling component by reacting o-anisidine with formaldehyde and sodium sulfite to form (2-Methoxyphenylamino)methanesulfonic acid.

-

Couple the diazonium salt of 3-aminobenzenesulfonic acid with the prepared coupling component to yield Intermediate A.[11]

-

-

Preparation of Intermediate B:

-

Diazotize 4-nitrobenzenamine under similar cold conditions.

-

Couple the resulting diazonium salt with 2-hydroxybenzoic acid.

-

Reduce the nitro group on the resulting compound to an amino group using a suitable reducing agent (e.g., sodium sulfide) to form Intermediate B.[11]

-

-

Final Condensation (Phosgenation):

-

React the mixture of Intermediate A and Intermediate B with phosgene (or a suitable substitute) in an alkaline solution.[8][11] This step links the two intermediates via a urea (B33335) bridge (-NH-CO-NH-).

-

The final product, this compound, is then salted out from the reaction mixture, filtered, dried, and standardized.

-

Caption: Synthesis workflow for this compound.

General Protocol for Spectroscopic Characterization

To confirm the structure and purity of synthesized or commercial this compound, standard spectroscopic methods should be employed.

A. UV-Visible Spectroscopy:

-

Objective: To determine the maximum absorption wavelength (λmax) and confirm the chromophoric system.

-

Protocol:

-

Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L).

-

Create a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically 1-10 mg/L).

-

Use a calibrated UV-Vis spectrophotometer and scan the absorbance of the most dilute solution from 200 to 800 nm, using deionized water as a blank.[12][13]

-

Identify the wavelength of maximum absorbance (λmax), which is characteristic of the dye's electronic transitions.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Mix a small amount of the dry dye powder (1-2 mg) with potassium bromide (KBr, ~200 mg, spectroscopic grade).

-

Grind the mixture thoroughly to create a fine, homogenous powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Record the FT-IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Identify characteristic peaks for functional groups: O-H (hydroxyl), N-H (amine), C=O (carboxyl/urea), S=O (sulfonate), and -N=N- (azo).

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.[14]

-

Protocol:

-

Dissolve an accurately weighed sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[12]

-

Analyze the chemical shifts, integration, and coupling patterns to assign signals to specific protons and carbons in the molecular structure.

-

Application Protocol: Dyeing of Cellulosic Fibers

This compound is primarily used for dyeing cellulosic materials like cotton and viscose rayon.[3][10]

Materials:

-

This compound dye

-

Cotton or viscose fabric

-

Sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) as an electrolyte

-

Sodium carbonate (Na₂CO₃) for pH adjustment (optional)

-

Wetting agent

Methodology:

-

Scouring: Pre-wash the fabric with a detergent solution to remove impurities and ensure even dye uptake. Rinse thoroughly.

-

Dye Bath Preparation:

-

Fill a dyeing vessel with water (liquor ratio, e.g., 20:1).

-

Add a wetting agent and dissolve the pre-weighed this compound dye in a small amount of hot water before adding it to the main bath.

-

-

Dyeing Process:

-

Immerse the wet fabric into the dye bath at a low temperature (e.g., 40°C).

-

Gradually raise the temperature to near boiling (90-95°C) over 30 minutes.[8][9]

-

After 15-20 minutes at this temperature, begin the gradual addition of the electrolyte (e.g., NaCl) in portions over 30 minutes. The electrolyte promotes the exhaustion of the dye onto the fiber.

-

Continue dyeing for another 45-60 minutes to ensure good penetration and fixation.

-

-

Finishing:

-

Allow the dye bath to cool slightly before rinsing the fabric.

-

Perform a series of hot and cold rinses to remove unfixed dye from the surface.

-

An optional soaping step at a high temperature can be performed to improve wash fastness.

-

Finally, dry the dyed fabric.

-

Applications and Safety

Primary Applications:

-

Textile Industry: The main application is in the dyeing and printing of cotton, viscose, silk, and polyamide fibers.[2][8][10]

-

Paper and Leather: It is also used for the coloration of paper and leather products.[2][3]

-

Biological Staining: In laboratory settings, it serves as a staining agent for visualizing cellular structures in histology and microbiology.[1][4]

-

Other Industries: this compound is also found in the formulation of inks.[8][10]

Safety and Handling:

-

Hazards: The dye is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[15][16]

-

Precautions: When handling the powdered dye, use adequate ventilation, minimize dust generation, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator.[15][16]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and moisture. Keep containers tightly closed.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. sdinternational.com [sdinternational.com]

- 3. krishnadyes.net [krishnadyes.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. Benzoic acid, 2-hydroxy-5-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt | C27H20N6Na2O8S | CID 81661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. khushidyechem.com [khushidyechem.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. Direct Yellow 5GLL ( DI. Yellow 44 ) at Best Price in Ahmedabad, Direct Yellow 5GLL ( DI. Yellow 44 ) Manufacturer [sanjaydyes.com]

- 10. This compound|CAS No: 8005-52-5 - Direct dye [chinainterdyes.com]

- 11. Manufacturing Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cncolorchem.com [cncolorchem.com]

- 16. echemi.com [echemi.com]

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of C.I. 22120 (Congo Red) in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of C.I. 22120, widely known as Congo Red, in the context of biological staining. Renowned for its diagnostic specificity for amyloid fibrils, Congo Red remains a cornerstone technique in the histopathological study of amyloidosis and neurodegenerative diseases. This document provides a comprehensive overview of its binding mechanism, detailed experimental protocols, and quantitative binding data to empower researchers in their scientific endeavors.

The Core Mechanism: An Intercalation Phenomenon

C.I. 22120, or Congo Red, is a synthetic diazo dye characterized by its linear and planar molecular structure.[1] This configuration is paramount to its staining mechanism, which is fundamentally an intercalation process with the highly ordered β-pleated sheet structures characteristic of amyloid fibrils.[2][3]

The binding is a result of a combination of non-covalent interactions, including:

-

Hydrogen Bonding: The azo and amine groups of the Congo Red molecule form hydrogen bonds with the hydroxyl radicals present on the amyloid fibril surface.[4]

-

Hydrophobic Interactions: The aromatic rings of the dye molecule interact with hydrophobic regions within the amyloid structure.

-

π-π Stacking: The planar nature of Congo Red facilitates π-π stacking interactions between the dye molecules and the aromatic residues of the amyloid protein.

This alignment of the dye molecules parallel to the long axis of the amyloid fibrils is crucial.[5] When viewed under polarized light, this ordered arrangement of Congo Red molecules results in the pathognomonic "apple-green" birefringence, a hallmark for the presence of amyloid deposits.[3][6] The use of an alkaline pH in many staining protocols is believed to break native hydrogen bonds between adjacent polysaccharide chains in the amyloid deposit, thereby exposing more binding sites for the Congo Red dye.[4]

Quantitative Analysis of Congo Red Binding

The interaction between Congo Red and amyloid-like proteins has been quantitatively evaluated, providing insights into the binding affinity and capacity. The following table summarizes key binding parameters for Congo Red with insulin (B600854) fibrils, a model for amyloid protein.

| Parameter | Value | Description |

| Apparent Dissociation Constant (KD) | 1.75 x 10-7 M | A measure of the binding affinity of Congo Red to insulin fibrils. A lower KD indicates a higher affinity.[1][7] |

| Apparent Maximum Binding Capacity (Bmax) | 2 moles of Congo Red per mole of insulin fibrils | Represents the maximum number of Congo Red molecules that can bind to a single insulin fibril molecule.[1][7] |

Experimental Protocols

Puchtler's Alkaline Congo Red Staining Method

This method is widely considered one of the most reliable for amyloid detection.[8]

Solutions:

-

Stock Saturated Congo Red Solution: Saturate 80% ethanol (B145695) with Congo Red and Sodium Chloride. Let stand for 24 hours before use.[8]

-

Stock Saturated Alcoholic Salt Solution: Saturate 80% ethanol with Sodium Chloride.[8]

-

Working Alkaline Congo Red Solution: To 50 mL of the stock Congo Red solution, add 0.5 mL of 1% Sodium Hydroxide (B78521). Use within 15 minutes.[6][8]

-

Working Alkaline Alcohol Solution: To 50 mL of the stock alcoholic salt solution, add 0.5 mL of 1% Sodium Hydroxide. Use within 15 minutes.[8]

-

Mayer's Hematoxylin (B73222): For nuclear counterstaining.[8]

Procedure:

-

Deparaffinize tissue sections and hydrate (B1144303) to distilled water.

-

Stain nuclei with Mayer's hematoxylin.

-

Rinse well with distilled water.

-

Place slides in the working alkaline alcohol solution for 20 minutes.[8]

-

Stain in the working alkaline Congo Red solution for 20 minutes.[8]

-

Dehydrate rapidly in three changes of absolute ethanol.

-

Clear in xylene and mount with a resinous medium.

Expected Results:

-

Amyloid Deposits: Pink to Red under bright-field microscopy; Apple-green birefringence under polarized light.[6]

-

Nuclei: Blue.[6]

Modified Highman's Congo Red Staining Method

This is another commonly used and effective protocol for amyloid staining.

Solutions:

-

0.5% Congo Red in 50% Alcohol: 0.5 g Congo Red in 100 mL of 50% ethanol.[9]

-

Alkaline Alcohol Solution: A few drops of sodium hydroxide in 80% ethanol.

-

Gill's Hematoxylin: For nuclear counterstaining.[9]

Procedure:

-

Deparaffinize and hydrate sections to distilled water.

-

Stain in the 0.5% Congo Red solution for 15-20 minutes.[9]

-

Rinse in distilled water.

-

Differentiate quickly (5-10 dips) in the alkaline alcohol solution.[9]

-

Rinse in tap water for 1 minute.

-

Counterstain with Gill's hematoxylin for 30 seconds.[9]

-

Rinse in tap water for 2 minutes.

-

Dehydrate through graded alcohols.

-

Clear in xylene and mount.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the binding mechanism and the experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. cancerdiagnostics.com [cancerdiagnostics.com]

- 7. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stainsfile.com [stainsfile.com]

- 9. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

An In-depth Technical Guide to the Photophysical and Spectral Properties of Direct Yellow 44

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 44, also known by its Colour Index name C.I. 29000 and synonyms such as Direct Fast Yellow GC and Sirius Yellow GC, is a double azo class dye.[1][2] Its chemical formula is C27H20N6Na2O8S with a molecular weight of 634.53 g/mol .[1][3] This technical guide provides a comprehensive overview of the known and expected photophysical and spectral properties of this compound. While specific quantitative data for this dye is limited in publicly available literature, this document outlines the fundamental characteristics of similar azo dyes and details the experimental protocols required for their determination. This guide serves as a valuable resource for researchers seeking to utilize or characterize this compound in their work. The dye is recognized for its applications in dyeing textiles, paper, and leather, as well as its use in biological staining.[1][2][4][5][6]

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 8005-52-5 | [1] |

| Molecular Formula | C27H20N6Na2O8S | [1][3] |

| Molecular Weight | 634.53 g/mol | [1][3] |

| Appearance | Orange to brown to dark red powder/crystal | [6] |

| Solubility | Soluble in water (60 g/L at 90 °C), slightly soluble in alcohol | [1] |

Spectral Properties

The spectral properties of azo dyes like this compound are influenced by their molecular structure and the surrounding environment.

Absorption Spectroscopy

This compound is a colored compound due to its absorption of light in the visible region of the electromagnetic spectrum. The absorption spectrum is characterized by a wavelength of maximum absorption (λmax). For this compound, an absorption maximum has been reported in the range of 390.0 to 398.0 nm in an aqueous solution.

Expected Spectral Behavior:

-

Azo-Hydrazone Tautomerism: Azo dyes can exist in two tautomeric forms, the azo and the hydrazone form. The equilibrium between these two forms is influenced by the solvent and pH, which can lead to changes in the absorption spectrum.

-

Solvatochromism: The position of the absorption maximum (λmax) of this compound is expected to be dependent on the polarity of the solvent, a phenomenon known as solvatochromism.[5] Generally, with increasing solvent polarity, a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum may be observed.[5]

-

Effect of pH: The absorption spectrum of this compound is anticipated to be sensitive to pH. In the presence of strong acids or bases, protonation or deprotonation of the azo group and other functional groups can occur, leading to significant color changes.[1] For instance, it has been noted that the dye solution turns into a red sauce with strong hydrochloric acid and a brown-light orange with a thick sodium hydroxide (B78521) solution.[1]

A summary of the known and expected absorption properties is provided in Table 2.

| Parameter | Known/Expected Value | Notes |

| λmax (H2O) | 390.0 - 398.0 nm | [7] |

| Molar Absorptivity (ε) | Data not available | A key parameter for quantitative analysis. |

| Solvatochromism | Expected | The λmax is likely to shift with solvent polarity. |

| pH Dependence | Expected | Significant spectral shifts are anticipated with changes in pH. |

Emission Spectroscopy

While many azo dyes are known to be fluorescent, they often exhibit low emission intensity.[7] The fluorescence properties of this compound are not well-documented in the literature.

Expected Fluorescence Behavior:

-

Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process. For many azo dyes, the quantum yield is low.

-

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state.

-

Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum.

A summary of the expected fluorescence properties is provided in Table 3.

| Parameter | Expected Behavior | Notes |

| Emission Maximum (λem) | Data not available | Expected to be at a longer wavelength than the absorption maximum. |

| Fluorescence Quantum Yield (ΦF) | Likely low | Common for azo dyes. |

| Fluorescence Lifetime (τF) | Data not available | An important parameter for time-resolved fluorescence studies. |

Experimental Protocols

To fully characterize the photophysical and spectral properties of this compound, a series of standard experimental protocols should be followed.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the absorption spectrum and calculate the molar absorptivity of this compound.

Investigation of Solvatochromism

This protocol describes how to study the effect of solvent polarity on the absorption and emission spectra of this compound.

Determination of Fluorescence Quantum Yield

The relative method is commonly used to determine the fluorescence quantum yield, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Logical Relationships in Photophysical Characterization

The characterization of a dye like this compound follows a logical progression where fundamental properties are determined first, which then inform more complex investigations.

Conclusion

This compound is a commercially significant azo dye with potential applications in various scientific fields. This guide has summarized the available information on its photophysical and spectral properties and provided a framework for their experimental determination. While a complete set of quantitative data is not yet available in the public domain, the protocols and expected behaviors outlined here provide a solid foundation for researchers to fully characterize this dye. Further research into the detailed photophysical properties of this compound will undoubtedly expand its utility in both industrial and research settings.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Solvent Yellow 44 | C20H16N2O2 | CID 75589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

Sirius Yellow GC: A Technical Guide to Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sirius Yellow GC (also known as Direct Yellow 44, C.I. 29000). Due to its applications in biological staining and various industrial processes, understanding its behavior in different solvents is crucial for experimental design and formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a typical workflow for its use in histological staining.

Core Properties of Sirius Yellow GC

Sirius Yellow GC is a water-soluble organic azo dye.[1][2][3][4] It typically appears as a brown or orange to dark red powder.[2][5][6] Its primary applications include dyeing cellulosic fibers like cotton and viscose, as well as silk, polyamide, and leather, and its use as a biological stain in histology and microbiology.[3][4][6]

Solubility of Sirius Yellow GC

The solubility of Sirius Yellow GC is a critical parameter for its application in various scientific and industrial fields. Below is a summary of its known solubility in different solvents.

Quantitative Solubility Data

Quantitative solubility data for Sirius Yellow GC in organic solvents is not widely available in published literature. The most comprehensive data pertains to its solubility in water at different temperatures.

| Solvent | Temperature | Solubility | Molar Solubility (mol/L)† |

| Water | 20 °C | 9.49 g/L[2] | ~0.015 |

| Water | 90 °C | 60 g/L[1][3][4][7] | ~0.095 |

| Ethanol (B145695) | - | Slightly Soluble[2][3] | Data not available |

| Dimethyl Sulfoxide (DMSO) | - | Data not available | Data not available |

| Methanol | - | Data not available | Data not available |

| Glycerol | - | Data not available | Data not available |

| Acetone | - | Data not available | Data not available |

†Molar solubility is estimated based on a molecular weight of 634.53 g/mol .

Qualitative Solubility Description

Sirius Yellow GC is described as being easily soluble in water, forming a greenish-yellow solution.[2] It is slightly soluble in ethanol.[2][3] In concentrated sulfuric acid, it dissolves to produce a red solution, which turns lilac upon dilution.[2][3]

Experimental Protocols

Protocol for Determining Solubility by UV-Vis Spectrophotometry

While a specific, standardized protocol for determining the solubility of Sirius Yellow GC was not found in the reviewed literature, a reliable method can be adapted from general protocols for determining the solubility of other azo dyes.[8][9][10][11] The following spectrophotometric method is recommended.

Objective: To determine the saturation solubility of Sirius Yellow GC in a specific solvent at a given temperature.

Principle: This method relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. A calibration curve is first generated using solutions of known concentrations. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Materials and Equipment:

-

Sirius Yellow GC (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a precise amount of Sirius Yellow GC and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different concentrations.

-

Determine the wavelength of maximum absorbance (λmax) for Sirius Yellow GC in the specific solvent by scanning one of the standard solutions across a range of wavelengths.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of Sirius Yellow GC to a known volume of the solvent in a flask.

-

Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

-

-

Measurement and Calculation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculate the concentration of the diluted solution using the equation from the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of Sirius Yellow GC in that solvent at the specified temperature.

-

Application in Histological Staining

Sirius Yellow GC is utilized as a biological stain, often as a counterstain in various histological procedures to provide contrast and highlight specific cellular components.[4][6][12] While a specific, standardized protocol for Sirius Yellow GC is not as prevalent as for other dyes like Sirius Red, a general histological staining workflow can be outlined based on its properties as a direct dye and its use as a counterstain.

Objective: To stain cytoplasm and other non-nuclear components in tissue sections to provide contrast to a nuclear stain.

Principle: As a direct dye, Sirius Yellow GC has an affinity for proteinaceous components in the cytoplasm and extracellular matrix. In a typical histological staining procedure, a primary stain (e.g., hematoxylin) is used to color the cell nuclei, followed by a counterstain like Sirius Yellow GC to color the remaining tissue structures.

Typical Workflow for Paraffin-Embedded Tissue Sections:

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized using xylene and rehydrated through a series of graded ethanol solutions to water.

-

Nuclear Staining: Sections are stained with a nuclear stain such as hematoxylin, followed by a "bluing" step to achieve the characteristic blue-purple nuclear color.

-

Counterstaining: The rehydrated and nuclear-stained sections are immersed in a Sirius Yellow GC solution.

-

Dehydration and Mounting: The stained sections are then dehydrated through graded ethanol solutions, cleared with xylene, and mounted with a permanent mounting medium for microscopic examination.

Conclusion

This technical guide provides the currently available information on the solubility of Sirius Yellow GC. While quantitative data is limited, the provided qualitative descriptions and the detailed experimental protocol for solubility determination offer a solid foundation for researchers. The outlined histological workflow demonstrates a key application of this versatile dye in a laboratory setting. Further research is warranted to establish a more comprehensive solubility profile of Sirius Yellow GC in a wider range of organic solvents commonly used in scientific research and drug development.

References

- 1. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound|CAS No: 8005-52-5 - Direct dye [chinainterdyes.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. krishnadyes.net [krishnadyes.net]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. webassign.net [webassign.net]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Spectrophotometric Determination of Amaranth Dye Using a Two-Step Green Cloud Point and Magnetic Solid-Phase Extraction Approach [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

Molecular formula and weight of Direct Yellow 44

An In-Depth Technical Guide to Direct Yellow 44

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (C.I. 29000), a versatile azo dye. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this dye in various applications, including biological staining.

Core Properties of this compound

This compound is a synthetic azo dye known for its vibrant yellow hue and good lightfastness.[1] It is primarily used in the textile, paper, and leather industries for dyeing cellulosic fibers.[1][2] In the laboratory, it serves as a staining agent in histology and microbiology to aid in the visualization of cellular structures.[3][4][5]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S | [2][6] |

| Molecular Weight | 634.53 g/mol | [2][6] |

| C.I. Name | This compound | [2] |

| C.I. Number | 29000 | [2] |

| CAS Number | 8005-52-5 | [2][6] |

| Appearance | Yellow to Brown Powder | [2] |

| Solubility in Water | 60 g/L at 90 °C | [2] |

| Light Fastness | 5 (ISO) | [2] |

| Washing Fastness (Fading) | 2-3 (ISO) | [2] |

| Washing Fastness (Staining) | 2-3 (ISO) | [2] |

Synthesis of this compound

The manufacturing of this compound is a multi-step chemical synthesis process involving diazotization and coupling reactions. The logical workflow for its synthesis is outlined in the diagram below. This process involves the creation of two intermediate compounds, designated here as Compound A and Compound B, which are then combined.[2][7][8]

Caption: Manufacturing workflow for this compound.

Experimental Protocols

While specific protocols for the research use of this compound are not widely published, its application as a biological stain for cellulose-containing structures allows for the adaptation of general staining procedures. Below is a representative protocol for staining plant cells.

Objective: To stain cellulose (B213188) cell walls in plant tissue using this compound.

Materials:

-

This compound powder

-

Distilled water

-

Microscope slides and coverslips

-

Plant tissue sample (e.g., onion epidermal peel)

-

Forceps and mounting needle

-

Dropper

-

Microscope

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 0.1% (w/v) stock solution of this compound by dissolving 100 mg of the dye in 100 mL of distilled water.

-

For working solutions, dilute the stock solution with distilled water to a final concentration of 0.01% to 0.05%, depending on the tissue and desired staining intensity.

-

-

Tissue Preparation:

-

Using forceps, carefully peel a thin layer of the plant epidermis (e.g., from an onion bulb scale leaf).

-

Place a drop of water onto a clean microscope slide.

-

Transfer the tissue sample into the drop of water on the slide, ensuring it is flat and not folded.

-

-

Staining:

-

Add a drop of the this compound working solution to the tissue sample on the slide.

-

Allow the stain to incubate with the tissue for 5-10 minutes. The optimal time may vary depending on the tissue type.

-

-

Mounting:

-

Carefully place a coverslip over the tissue sample, avoiding air bubbles.

-

If necessary, remove excess stain from the edges of the coverslip with a piece of filter paper.

-

-

Microscopic Examination:

-

Observe the stained tissue under a light microscope.

-

Cellulose-rich structures, such as the cell walls, should appear bright yellow.

-

Note: This is a general protocol and may require optimization for specific research applications, including adjustments to stain concentration and incubation time.

References

- 1. Direct Dyes Manufacturer,Direct Dyes Supplier,Exporter [dyesandpigments.co.in]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. Manufacturing Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 8. Método de fabricación de this compound - Conocimiento - Sinoever International Co., Ltd [es.sulphurblackcn.com]

An In-depth Technical Guide to Oil Red O (CAS No. 8005-52-5) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oil Red O, a diazo dye widely utilized in research for the visualization and quantification of neutral lipids. This document details its core properties, applications, experimental protocols, and the cellular signaling pathways it helps to elucidate.

Core Concepts and Properties

Oil Red O (CAS No. 8005-52-5), also known as Solvent Red 27 or C.I. 26125, is a fat-soluble dye essential for the histological and cytological demonstration of neutral triglycerides and lipids.[1][2] Its mechanism of action is based on its higher solubility in lipids than in its solvent, typically isopropanol (B130326) or propylene (B89431) glycol.[3] This differential solubility allows it to selectively accumulate and stain lipid-rich structures a vibrant red color.[3]

Table 1: Physicochemical Properties of Oil Red O

| Property | Value | Reference(s) |

| CAS Number | 8005-52-5 (and 1320-06-5) | [2] |

| Molecular Formula | C₂₆H₂₄N₄O | [2] |

| Molecular Weight | 408.49 g/mol | [2] |

| Appearance | Reddish-brown powder | [4] |

| Absorbance Maximum (in isopropanol) | ~518 nm | [5] |

| Solubility | Soluble in fats, oils, and organic solvents (e.g., isopropanol, propylene glycol, chloroform, ethanol) | [1][6] |

Research Applications

Oil Red O is a cornerstone technique in various research fields for the qualitative and quantitative assessment of intracellular and tissue lipid accumulation.

-

Adipogenesis and Obesity Research: It is extensively used to visualize and quantify lipid droplet formation in differentiating preadipocytes, providing a crucial tool for studying the mechanisms of fat cell development and the efficacy of potential anti-obesity therapeutics.[7][8]

-

Atherosclerosis Research: The dye is employed to stain lipid-rich plaques in arterial sections, enabling the assessment of atherosclerotic lesion size and severity in animal models.[3][7] This is vital for understanding the pathogenesis of cardiovascular diseases and for evaluating the impact of lipid-lowering drugs.

-

Metabolic Disease Research: Oil Red O staining is used to detect ectopic lipid accumulation (steatosis) in non-adipose tissues such as the liver and skeletal muscle, which is a hallmark of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.[1][9]

-

Cancer Research: Some cancer cells exhibit altered lipid metabolism and increased lipid storage. Oil Red O can be used to study these phenomena and to investigate the role of lipids in cancer cell proliferation and survival.[10]

Experimental Protocols

The following are detailed methodologies for Oil Red O staining in cultured cells and frozen tissue sections.

Staining of Cultured Cells

This protocol is suitable for the qualitative and quantitative analysis of lipid accumulation in adherent cell cultures, such as 3T3-L1 preadipocytes.

Table 2: Reagents and Solutions for Cultured Cell Staining

| Reagent | Preparation |

| Phosphate-Buffered Saline (PBS) | Standard laboratory preparation. |

| 10% Formalin | Dilute 37% formaldehyde (B43269) solution 1:10 in PBS. |

| Oil Red O Stock Solution (0.5%) | Dissolve 0.5 g of Oil Red O in 100 mL of 100% isopropanol. Stir overnight and filter. |

| Oil Red O Working Solution | Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water. Let stand for 20 minutes and filter through a 0.2 µm syringe filter. Prepare fresh. |

| 60% Isopropanol | Dilute 100% isopropanol with distilled water. |

| Hematoxylin (B73222) Solution | For counterstaining nuclei (optional). |

Protocol:

-

Cell Fixation: Gently wash cultured cells with PBS. Add 10% formalin to cover the cell monolayer and incubate for 30-60 minutes at room temperature.[5]

-

Washing: Discard the formalin and wash the cells twice with distilled water.

-

Isopropanol Rinse: Add 60% isopropanol to each well and let it sit for 5 minutes at room temperature.[5]

-

Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.[11]

-

Washing: Remove the Oil Red O solution and wash the cells 2-4 times with distilled water until the excess stain is removed.

-

(Optional) Counterstaining: If desired, incubate the cells with hematoxylin for 1 minute to stain the nuclei blue. Wash thoroughly with water.

-

Visualization: Add a small amount of water or PBS to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear red.

For Quantification:

-

Dye Elution: After visualization, remove all water and add 100% isopropanol to each well. Incubate for 10 minutes with gentle shaking to elute the stain from the lipid droplets.[12]

-

Absorbance Measurement: Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at approximately 518 nm using a spectrophotometer.[5][12] Use 100% isopropanol as a blank.

Caption: Workflow for Oil Red O staining of cultured cells.

Staining of Frozen Tissue Sections

This protocol is suitable for the visualization of lipids in frozen tissue sections.

Table 3: Reagents and Solutions for Frozen Tissue Staining

| Reagent | Preparation |

| 10% Formalin | Dilute 37% formaldehyde solution 1:10 in PBS. |

| Propylene Glycol or 60% Isopropanol | As specified by the chosen protocol. |

| Oil Red O Staining Solution | Can be prepared in either propylene glycol or isopropanol (see cell protocol for isopropanol-based solution). |

| 85% Propylene Glycol or 60% Isopropanol | For differentiation/rinsing. |

| Hematoxylin Solution | For counterstaining nuclei. |

| Aqueous Mounting Medium | e.g., Glycerin jelly. |

Protocol:

-

Sectioning: Cut frozen tissue sections at 8-10 µm using a cryostat and mount on slides. Air dry the sections.

-

Fixation: Fix the sections in 10% formalin for 5-10 minutes.[13]

-

Washing: Briefly wash the slides in running tap water, followed by a rinse in distilled water.

-

Solvent Rinse: Rinse the sections in 60% isopropanol or propylene glycol for 2-5 minutes.[13][14]

-

Staining: Stain with the Oil Red O working solution for 10-15 minutes.[13]

-

Differentiation: Differentiate the sections by briefly rinsing in 60% isopropanol or 85% propylene glycol.[14] This step removes excess stain.

-

Washing: Wash the slides thoroughly in distilled water.

-

Counterstaining: Stain the nuclei with hematoxylin for 1-2 minutes.

-

Washing: Rinse with distilled water.

-

Mounting: Mount the coverslip using an aqueous mounting medium. Do not use xylene or other organic solvents as they will dissolve the lipids.

Signaling Pathways in Lipid Accumulation

Oil Red O staining is a valuable readout for studying signaling pathways that regulate lipid metabolism. A key pathway in this process is the PI3K/Akt/mTOR pathway, which promotes lipogenesis.

The PI3K/Akt/mTOR Pathway:

Activation of growth factor receptors leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt has several downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). mTORC1 promotes the synthesis of lipids by activating the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 then upregulates the expression of lipogenic genes, leading to increased fatty acid and triglyceride synthesis and subsequent lipid droplet formation, which can be visualized by Oil Red O staining.[10]

Caption: The PI3K/Akt/mTOR pathway leading to lipid accumulation.

Conclusion

Oil Red O remains an indispensable tool in biological research for the study of lipid metabolism. Its simplicity, reliability, and adaptability to both qualitative and quantitative analyses make it a valuable technique for researchers in diverse fields, from metabolic diseases to cancer biology. This guide provides the foundational knowledge and protocols for the successful application of Oil Red O staining in a research setting.

References

- 1. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1320-06-5 CAS | OIL RED O | Biological Stains and Dyes | Article No. 05040 [lobachemie.com]

- 5. Oil Red O - Wikipedia [en.wikipedia.org]

- 6. Oil Red O certified by the Biological Stain Commission 1320-06-5 [sigmaaldrich.com]

- 7. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Absorption [Oil Red O] | AAT Bioquest [aatbio.com]

- 14. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]

Direct Yellow 44: A Technical Guide for Cellular and Histological Staining Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 44, also known by its Colour Index name C.I. 29000 and synonyms such as Sirius Yellow GC, is a versatile diazo dye.[1][2] While extensively utilized in the textile and paper industries for its vibrant yellow hue and excellent lightfastness, its applications in biological research have primarily been in the realm of histology.[1][3] This technical guide provides a comprehensive overview of the known properties of this compound and its established use in staining tissue sections. It further addresses the current knowledge gap regarding its application in cellular imaging and proposes a hypothetical framework for researchers interested in exploring its potential as a fluorescent probe for cultured cells, particularly for the detection of protein aggregates.

Physicochemical Properties and Specifications

A clear understanding of the fundamental properties of this compound is essential for its application in biological staining. The available data from various suppliers and databases are summarized below.

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| C.I. Number | 29000 | [1] |

| CAS Number | 8005-52-5 | [1][4] |

| Molecular Formula | C27H20N6Na2O8S | [1][4] |

| Molecular Weight | 634.53 g/mol | [1][4] |

| Appearance | Orange to brown powder | [1][4] |

| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC | [1][2] |

| Solubility | Soluble in water (60 g/L at 90°C), slightly soluble in alcohol.[3] | [3] |

| Absorption Max (λmax) | 390.0 - 398.0 nm (in H2O) |

Established Applications in Histological Staining

This compound belongs to the class of direct dyes, which are characterized by their ability to bind to substrates like cellulose (B213188) and proteins without the need for a mordant. In biological applications, this property is leveraged for staining structures rich in ordered proteins, such as collagen and amyloid fibrils in tissue sections.

Staining Mechanism

The staining mechanism of direct dyes like this compound in biological tissues is primarily attributed to non-covalent interactions, including hydrogen bonding and van der Waals forces. The linear and planar structure of the dye molecule facilitates its alignment with the parallel polypeptide chains of fibrous proteins like collagen or the β-pleated sheets characteristic of amyloid deposits. This ordered binding is also responsible for the birefringence observed when stained amyloid is viewed under polarized light, a common diagnostic technique.

General Protocol for Histological Staining (e.g., for Amyloid)

Materials:

-

This compound staining solution (e.g., 0.1-0.5% w/v in a suitable buffer, potentially with added NaCl to enhance staining)

-

Alkaline sodium chloride solution

-

Mayer's hematoxylin (B73222) (for counterstaining)

-

De-paraffinized and rehydrated tissue sections on slides

-

Ethanol (B145695) series for dehydration

-

Xylene or other clearing agents

-

Mounting medium

Procedure:

-

De-paraffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol to rehydrate the tissue sections.

-

Nuclear Counterstaining (Optional): Stain with Mayer's hematoxylin to visualize cell nuclei.

-

Alkaline Treatment: Incubate slides in an alkaline sodium chloride solution to enhance the specificity of amyloid staining.

-

Staining: Incubate the slides in the this compound staining solution.

-

Differentiation: Briefly rinse in an alkaline alcohol solution to remove excess, non-specific staining.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a resinous medium.

Applications in Cellular Imaging: A Research Frontier

A thorough review of scientific literature reveals a significant lack of established protocols and quantitative data for the application of this compound in cellular imaging of cultured cells. While vendor information broadly suggests its utility for observing cell structures, specific methodologies and the fluorescent properties required for modern microscopy are not well-documented.[5][6] This presents an opportunity for researchers to explore its potential, particularly given its known affinity for amyloid-like structures.

Hypothetical Application: Imaging of Intracellular Protein Aggregates

The known binding of direct dyes to amyloid fibrils in tissues suggests a potential application for this compound in visualizing protein aggregates in cell culture models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). Below is a proposed experimental workflow for evaluating its suitability as a fluorescent probe for this purpose.

Critical Unknowns and Future Directions

For this compound to be considered a viable tool for cellular imaging, several key parameters must be determined through rigorous experimentation:

-

Photophysical Properties: The fluorescence excitation and emission spectra, quantum yield, and extinction coefficient are fundamental properties that need to be characterized to enable its use in fluorescence microscopy.

-

Cytotoxicity: Comprehensive studies are required to determine the concentration-dependent toxicity of this compound on various cell lines to establish appropriate working concentrations for live-cell imaging.

-

Specificity and Mechanism of Uptake: Research is needed to understand if and how this compound crosses the plasma membrane of live cells and to validate the specificity of its binding to intracellular targets.

Conclusion

This compound is a well-established dye for histological applications, particularly for the staining of collagen and amyloid fibrils in tissue sections. Its utility in cellular imaging, however, remains largely unexplored, with a significant absence of the quantitative data and detailed protocols necessary for modern fluorescence microscopy. The proposed experimental workflow provides a roadmap for researchers interested in pioneering the use of this dye for cellular applications, such as the imaging of intracellular protein aggregates. The characterization of its photophysical properties and cellular toxicity are critical first steps in determining its potential as a novel probe in cell biology and drug discovery.

References

An In-depth Technical Guide to the Azo Dye C.I. 29000 (Congo Red)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azo dye C.I. 29000, widely known as Congo Red. This document details its chemical structure, physicochemical properties, synthesis, and significant applications, with a focus on its role in biological research.

Core Structure and Chemical Identity

C.I. 29000, or Congo Red, is a secondary diazo dye.[1] Its chemical structure is characterized by two azo groups (-N=N-) that connect two naphthalene (B1677914) sulfonic acid moieties to a central biphenyl (B1667301) group. The systematic IUPAC name for Congo Red is disodium (B8443419) 4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate.[2] The presence of sulfonate groups imparts water solubility to this complex aromatic molecule.[2][3]

The molecule's planarity and the extensive conjugated π-electron system are responsible for its characteristic red color.[3] Congo Red is known to aggregate in aqueous solutions, forming ribbon-like micelles, a phenomenon driven by hydrophobic interactions and π–π stacking between the aromatic rings.[2] This aggregation is more pronounced at high concentrations, high salinity, and low pH.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of C.I. 29000 is presented below.

Table 1: Physicochemical Properties of C.I. 29000 (Congo Red)

| Property | Value | References |

| Synonyms | Congo Red, Direct Red 28, C.I. 22120 | [4] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₆S₂ | [2] |

| Molecular Weight | 696.66 g/mol | [2] |

| Appearance | Reddish-brown powder | [5] |

| Melting Point | >360 °C | [4][6] |

| Solubility in Water | 11.6 g/100 mL at 20 °C | [7] |

| Solubility in other solvents | Soluble in ethanol (B145695); slightly soluble in acetone; insoluble in ether. | [5][6] |

| pH Indicator Range | pH 3.0 (blue) – 5.2 (red) | [2][5] |

| pKa | 4.1 (at 25°C) | [8] |

Table 2: Spectroscopic Data for C.I. 29000 (Congo Red)

| Spectroscopic Technique | Wavelength/Wavenumber (cm⁻¹) | Assignment | References |

| UV-Visible Spectroscopy | ~497 nm (in aqueous solution) | π → π* transition of the conjugated azo system | [1] |

| Infrared (FT-IR) Spectroscopy | ~3448 cm⁻¹ | N-H stretching of primary amine | [9] |

| ~1604-1582 cm⁻¹ | -N=N- (azo) stretching | [9] | |

| ~1500-1359 cm⁻¹ | C=C stretching in aromatic rings | [9] | |

| ~1180-1359 cm⁻¹ | Aromatic C-H in-plane bending | [9] | |

| ~1065 cm⁻¹ | S=O stretching of sulfonate group | ||

| ¹H NMR (400 MHz in DMSO-d6) | A complex aromatic region is expected. | Aromatic protons | [3] |

| ¹³C NMR | Specific chemical shifts are dependent on the environment (e.g., bound to fibrils). | Aromatic and aliphatic carbons |

Experimental Protocols

Synthesis of C.I. 29000 (Congo Red)

The synthesis of Congo Red is a classic example of diazotization and azo coupling reactions. The general procedure involves the diazotization of benzidine (B372746), followed by coupling with two equivalents of naphthionic acid (4-aminonaphthalene-1-sulfonic acid).

Materials:

-

Benzidine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Naphthionic acid (4-aminonaphthalene-1-sulfonic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Ice

Procedure:

-

Diazotization of Benzidine:

-

Dissolve benzidine in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C. The formation of the bis-diazonium salt of benzidine occurs.

-

-

Preparation of Coupling Component Solution:

-

Dissolve naphthionic acid in an aqueous solution of sodium hydroxide to form the sodium salt, which is more soluble and reactive.

-

-

Azo Coupling:

-

Slowly add the cold bis-diazonium salt solution to the prepared naphthionic acid salt solution.

-

Maintain the temperature at 0-5 °C and continue stirring. A deep red precipitate of Congo Red will form.

-

-

Isolation and Purification:

-

Add sodium chloride to the reaction mixture to "salt out" the dye, decreasing its solubility and promoting precipitation.

-

Filter the precipitated Congo Red.

-

Wash the filter cake with a saturated sodium chloride solution to remove impurities.

-

Dry the purified Congo Red.

-

Amyloid Staining with Congo Red (Puchtler's Method)

Congo Red is a widely used histological stain for the detection of amyloid deposits in tissues, which exhibit a characteristic apple-green birefringence under polarized light after staining.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (5-10 µm)

-

Alkaline sodium chloride solution (Saturated NaCl in 80% ethanol containing 0.1% NaOH)

-

Alkaline Congo Red solution (Saturated Congo Red in alkaline NaCl solution)

-

Mayer's hematoxylin (B73222)

-

Ethanol (95% and 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Deparaffinize tissue sections in xylene.

-

Hydrate through graded alcohols to distilled water.

-

-

Staining:

-

Incubate sections in the alkaline sodium chloride solution for 20 minutes.

-

Transfer directly to the alkaline Congo Red solution and stain for 20-60 minutes.

-

-

Dehydration and Differentiation:

-

Rinse in three changes of 100% ethanol.

-

-

Counterstaining:

-

Counterstain with Mayer's hematoxylin for 3-5 minutes.

-

"Blue" the hematoxylin in running tap water or a bluing agent.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols.

-

Clear in xylene.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Amyloid deposits: Pink to red

-

Nuclei: Blue

-

Under polarized light, amyloid deposits will show apple-green birefringence.

Visualizations of Processes and Pathways

Synthesis Workflow of C.I. 29000

Caption: Synthesis workflow for C.I. 29000 (Congo Red).

Experimental Workflow for Amyloid Staining

References

- 1. m.youtube.com [m.youtube.com]

- 2. Congo red - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Congo Red - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemiis.com [chemiis.com]

- 6. Congo Red CAS#: 573-58-0 [m.chemicalbook.com]

- 7. Congo red - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of Azo Dyes: A Surrogate Analysis for Direct Yellow 44

Disclaimer: This technical guide provides a comprehensive overview of the potential in vitro toxicological effects of azo dyes. Due to a lack of publicly available data on Direct Yellow 44 (C.I. 29000), this document utilizes findings from studies on structurally related azo dyes as a surrogate to infer potential toxicological endpoints and mechanisms. All data, experimental protocols, and pathways presented herein are representative of the azo dye class and should not be considered as specific results for this compound.

Introduction

This compound is a double azo class dye used in the textile and paper industries.[1] Like many azo dyes, its molecular structure contains one or more azo bonds (-N=N-). The in vitro toxicology of azo dyes is of significant interest due to the potential for metabolic activation into reactive intermediates that can exert cytotoxic, genotoxic, and other adverse effects. This guide summarizes the common in vitro toxicological endpoints evaluated for azo dyes and provides detailed experimental protocols for their assessment.

Potential Toxicological Effects of Azo Dyes In Vitro

Azo dyes can induce a range of toxicological effects in vitro, primarily driven by their metabolism into aromatic amines by azoreductases present in various cell types.[2] These effects include cytotoxicity, genotoxicity, and the induction of apoptosis.

Cytotoxicity

Cytotoxicity assays are fundamental in assessing the direct impact of a compound on cell viability and proliferation. For azo dyes, these assays can determine the concentration range over which the dye exerts toxic effects.

Table 1: Representative Cytotoxicity Data for Azo Dyes in Human Cell Lines

| Azo Dye | Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| Disperse Orange 1 | HepG2 (Human Hepatoma) | MTT Assay | Cell Viability | Concentration-dependent decrease | [3][4] |

| Reactive Dyes (RB2, RB19, RR120, RO16) | HaCaT (Human Keratinocytes) | In Vitro MicroFlow® | Cytotoxicity | Concentration-dependent effects observed | [1] |

| Reactive Dyes (RB19, RO16) | HepaRG (Human Hepatic) | In Vitro MicroFlow® | Cytotoxicity | Effects at high concentrations (1000 µg/mL) | [1] |

| Various Azo Dyes | Glioblastoma Cells | MTT Assay | Antiproliferative | IC50 values determined (e.g., Methyl Orange: 13.88 µM after 7 days) | [5] |

Genotoxicity

Genotoxicity assessment is crucial as DNA damage is a primary mechanism for the carcinogenicity of some azo dye metabolites.[6] Various assays are employed to detect different types of DNA damage.

Table 2: Representative Genotoxicity Data for Azo Dyes In Vitro

| Azo Dye | Cell Line/System | Assay | Endpoint | Result | Reference |

| Disperse Orange 1 | HepG2 (Human Hepatoma) | Comet Assay | DNA Damage | Genotoxic at 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL | [4] |

| Disperse Orange 1 | Salmonella typhimurium (TA98, YG1041) | Ames Test | Mutagenicity | Induced frameshift mutations; enhanced by nitroreductase and o-acetyltransferase | [4] |

| Reactive Green 19 | Human Dermal Equivalent | Comet Assay | DNA Damage | Genotoxic in a dose-responsive manner | [7] |

| Disperse Red 1 | Human Dermal Equivalent | Comet Assay | DNA Damage | Non-genotoxic under tested conditions | [7] |

Induction of Apoptosis

Apoptosis, or programmed cell death, can be initiated by cellular stress, including exposure to toxic compounds. Azo dyes have been shown to induce apoptosis in vitro.

Table 3: Representative Apoptosis Induction Data for Azo Dyes

| Azo Dye | Cell Line | Assay | Endpoint | Observation | Reference |

| Disperse Orange 1 | HepG2 (Human Hepatoma) | Not specified | Apoptosis | Induced apoptosis after 72 hours of contact | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections describe standard protocols for the in vitro assays mentioned above.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Treat cells with various concentrations of the test azo dye for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Comet Assay (Alkaline Version)

The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells.

-

Cell Treatment: Expose cells to the test compound for a defined period.

-

Cell Embedding: Mix a suspension of treated cells with low melting point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical pathways and workflows relevant to the in vitro toxicology of azo dyes.

References

- 1. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 2. tandfonline.com [tandfonline.com]

- 3. product.enhesa.com [product.enhesa.com]

- 4. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Radiance of Stilbenes: A Technical Guide to Their Historical Development and Modern Applications

For Researchers, Scientists, and Drug Development Professionals

The stilbene (B7821643) core, a deceptively simple 1,2-diphenylethylene scaffold, has given rise to a vast and versatile class of compounds that have found applications across a spectrum of scientific and industrial fields. From their early use as textile dyes and brightening agents to their current role at the forefront of biomedical research as fluorescent probes and therapeutic agents, stilbene-based dyes continue to be a subject of intense investigation. This technical guide provides an in-depth exploration of the historical development, synthesis, and diverse applications of these remarkable molecules, with a focus on their utility for researchers, scientists, and drug development professionals.

A Journey Through Time: The Historical Development of Stilbene-Based Dyes